3-Azetidineacetic acid ethyl ester hydrochloride

Descripción general

Descripción

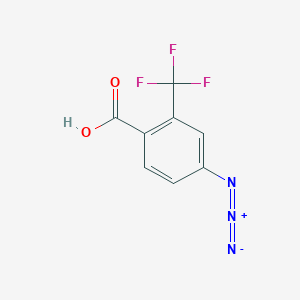

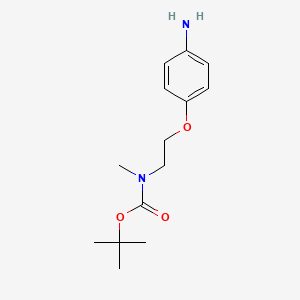

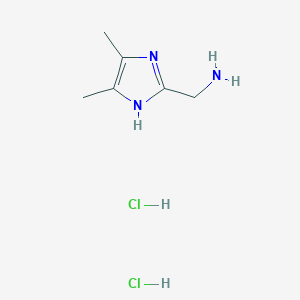

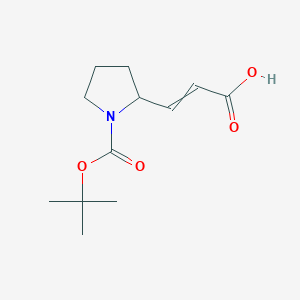

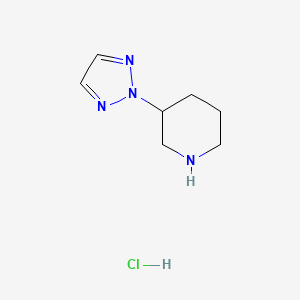

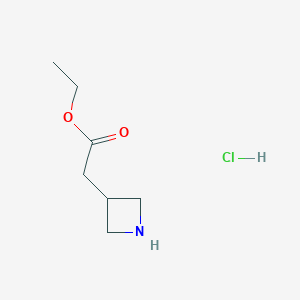

3-Azetidineacetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is also known by its IUPAC name, ethyl 2-(azetidin-3-yl)acetate hydrochloride .

Synthesis Analysis

The synthesis of 3-Azetidineacetic acid ethyl ester hydrochloride involves catalytic hydrogenation . The process includes the use of hydrogen chloride, palladium 10% on activated carbon, and hydrogen in ethanol and water under specific conditions .Molecular Structure Analysis

The molecular structure of 3-Azetidineacetic acid ethyl ester hydrochloride is represented by the formula C7H14ClNO2 . The compound has a molecular weight of 179.64 .Physical And Chemical Properties Analysis

3-Azetidineacetic acid ethyl ester hydrochloride is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 179.64 . The compound has a high GI absorption and is BBB permeant . It is soluble in water .Aplicaciones Científicas De Investigación

Novel Prodrug Design and Synthesis 3-Azetidineacetic acid ethyl ester hydrochloride is implicated in novel approaches for designing prodrugs, particularly for improving antiviral drug delivery and efficacy. Prodrugs designed from azetidine derivatives aim to enhance blood-brain barrier penetration, modify pharmacokinetic properties, and provide site-specific drug targeting. These strategies are crucial for overcoming limitations related to drug toxicity, low metabolic activation, and rapid development of resistance, as seen in the context of HIV treatment with AZT derivatives (Parang, Wiebe, & Knaus, 2000).

Development of Constrained Azaheterocycles Research into azetidine derivatives, such as 3-Azetidineacetic acid ethyl ester hydrochloride, has led to the development of constrained azaheterocycles, offering new pathways for synthetic chemistry. These compounds, including 1-alkyl-2-(trifluoromethyl)azetidines, have demonstrated unique reactivity profiles, enabling the creation of diverse α-(trifluoromethyl)amines through regiospecific ring opening. This highlights the potential of azetidine derivatives in expanding the toolkit for organic synthesis and pharmaceutical development (Kenis, D’hooghe, Verniest, Thi, The, Nguyen, & de Kimpe, 2012).

Synthesis of Azetidines for Medicinal Chemistry The synthesis of azetidines, including efforts to create 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, underlines the importance of azetidine derivatives in medicinal chemistry. These methodologies not only provide access to azetidine-based scaffolds but also underscore the versatility of azetidines in synthesizing compounds with potential biological activities. The process for synthesizing such compounds exemplifies the ongoing exploration of azetidines in the quest for new therapeutic agents (Zhang Zhi-bao, 2011).

Antimicrobial Activity of Azetidine Derivatives The antimicrobial activity of new synthesized azetidine derivatives, including aza-beta lactam and tetrazole derivatives bearing the imidazo[2,1-b]benzothiazole moiety, showcases another significant application of 3-Azetidineacetic acid ethyl ester hydrochloride. These derivatives have been evaluated for their potential as antibacterial agents, illustrating the role of azetidine derivatives in developing new antimicrobial strategies. This research path opens up avenues for the use of azetidine-based compounds in combating microbial resistance (Al-Sultani & Al-lami, 2021).

Safety And Hazards

Direcciones Futuras

Azetidines, including 3-Azetidineacetic acid ethyl ester hydrochloride, have significant potential in various fields such as organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines have been reported, and these advances suggest promising future directions .

Propiedades

IUPAC Name |

ethyl 2-(azetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)3-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCSLGGXQPNKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidineacetic acid ethyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.